3-(Bromomethyl)-1,2-benzisoxazole
Overview
Description
Synthesis Analysis
The synthesis of 3-(Bromomethyl)-1,2-benzisoxazole involves several key steps, starting from o-hydroxy-α-bromoacetophenone as a precursor. A novel one-pot synthesis method utilizing this precursor has been reported, highlighting the chemical versatility and efficiency of creating the bromomethylbenzo[d]isoxazole framework (Mohareb et al., 1990). This approach underscores the compound's accessibility for further chemical modifications and applications in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)-1,2-benzisoxazole is pivotal for its chemical reactivity and potential as an intermediate for synthesizing various derivatives. The presence of the bromomethyl group makes it a versatile precursor for nucleophilic substitution reactions, enabling the introduction of various functional groups into the benzisoxazole scaffold.
Chemical Reactions and Properties
This compound undergoes numerous chemical reactions, exploiting the reactivity of the bromomethyl group. For instance, its reaction with sodium bisulfite followed by chlorination and amination leads to the formation of sulfamoylmethyl derivatives with significant anticonvulsant activities (Uno et al., 1979). Such transformations demonstrate the compound's utility in generating pharmacologically relevant molecules.
Safety And Hazards
Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices would be included here.
Future Directions
This could involve potential applications of the compound, areas of research it could be useful in, and ways its synthesis could be improved.
properties
IUPAC Name |
3-(bromomethyl)-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIKTETULSZRED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393069 | |
Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1,2-benzisoxazole | |
CAS RN |
37924-85-9 | |
Record name | 3-Bromomethylbenzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37924-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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